Methyl 3-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate is a synthetic organic compound belonging to the benzoxepine family. Benzoxepines are known for their diverse pharmacological properties, including sedative, hypnotic, and antibacterial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act on benzodiazepine receptors in the central nervous system, modulating the action of gamma-aminobutyric acid (GABA) and influencing neuronal chloride ion flux . This interaction can result in sedative and hypnotic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Methyl 4-amino-3-methoxybenzoate: Known for its applications in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
Methyl 3-(7-methyl-1-benzoxepine-4-amido)benzoate is unique due to its benzoxepine core, which imparts distinct pharmacological properties not found in simpler esters like methyl benzoate. Its ability to interact with benzodiazepine receptors and its potential antibacterial activity make it a compound of significant interest in both medicinal and industrial research.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 3-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4/c1-13-6-7-18-16(10-13)11-14(8-9-25-18)19(22)21-17-5-3-4-15(12-17)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
InChI Key |
LCWHOSDUWOTGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.